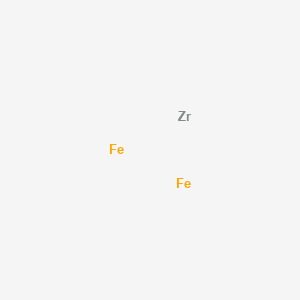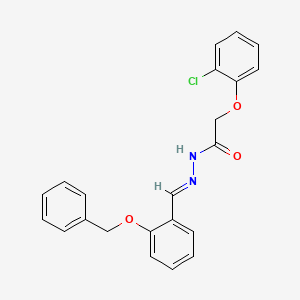
Sulfachloropyrazine-(phenyl-13C6)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfachloropyrazine-(phenyl-13C6): It is primarily used as an analytical standard in veterinary drug testing to determine the active ingredients in processed food of animal origin . This compound is part of the VETRANAL product line, known for its high purity and reliability in analytical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sulfachloropyrazine-(phenyl-13C6) involves the incorporation of carbon-13 isotopes into the phenyl ring of sulfachloropyrazine. The general synthetic route includes:
Nitration: The phenyl ring is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amines.
Sulfonation: The amine groups are then sulfonated to form sulfonamides.
Chlorination: The pyrazine ring is chlorinated to introduce the chlorine atom.
These steps are carried out under controlled conditions to ensure the incorporation of the carbon-13 isotopes at specific positions .
Industrial Production Methods
Industrial production of Sulfachloropyrazine-(phenyl-13C6) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Large quantities of the starting material are nitrated and reduced using industrial-grade reagents.
Purification: The intermediate products are purified using techniques such as recrystallization and chromatography.
Isotope Labeling: Carbon-13 isotopes are introduced during the synthesis to ensure uniform labeling.
Quality Control: The final product undergoes rigorous quality control to meet analytical standards.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfachloropyrazine-(phenyl-13C6) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Sulfachloropyrazine-(phenyl-13C6) has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of sulfonamides in complex matrices.
Biology: Employed in studies to understand the metabolism and pharmacokinetics of sulfonamide drugs.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Wirkmechanismus
The mechanism of action of Sulfachloropyrazine-(phenyl-13C6) involves its interaction with bacterial enzymes. It acts as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the formation of folic acid, which is essential for bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfachloropyridazine: Another sulfonamide with a similar structure but different substitution on the pyrazine ring.
Sulfamethoxazole: A widely used sulfonamide antibiotic with a different heterocyclic ring.
Sulfadiazine: A sulfonamide with a pyrimidine ring instead of a pyrazine ring.
Uniqueness
Sulfachloropyrazine-(phenyl-13C6) is unique due to its stable isotope labeling, which makes it particularly useful in analytical applications. The carbon-13 labeling allows for precise quantification and tracking in various analytical techniques, providing an advantage over non-labeled compounds .
Eigenschaften
Molekularformel |
C10H9ClN4O2S |
|---|---|
Molekulargewicht |
290.68 g/mol |
IUPAC-Name |
4-amino-N-(6-chloropyrazin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide |
InChI |
InChI=1S/C10H9ClN4O2S/c11-9-5-13-6-10(14-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15)/i1+1,2+1,3+1,4+1,7+1,8+1 |
InChI-Schlüssel |
QKLPUVXBJHRFQZ-UQUYMPKGSA-N |
Isomerische SMILES |
C1=C(N=C(C=N1)Cl)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N |
Kanonische SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CN=CC(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid](/img/structure/B12055924.png)
azanium](/img/structure/B12055927.png)



![Dichloropalladium;dicyclohexyl-[4-(dimethylamino)phenyl]phosphanium](/img/structure/B12055951.png)

![N'-[(E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12055969.png)
![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B12055980.png)
![Ammonia borane [MI]](/img/structure/B12055981.png)

